Decamethonium - 156-74-1

Decamethonium

Catalog Number: EVT-265753
CAS Number: 156-74-1
Molecular Formula: C16H38N2+2
Molecular Weight: 258.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Decamethonium is a quaternary ammonium ion that is a depolarising muscle relaxant whose structure comprises a decane-1,10-diamine core in which each amino group carries three methyl substituents. It has a role as a muscle relaxant and a nicotinic acetylcholine receptor agonist. It derives from a hydride of a decane.
Decamethonium is used in anesthesia to cause paralysis. It is a short acting depolarizing muscle relaxant. It is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor.
Classification
  • Type: Small Molecule
  • Chemical Formula: C₁₆H₃₈N₂
  • Molar Mass: 258.486 g/mol
  • Drug Categories: Quaternary ammonium compounds, organonitrogen compounds .
Synthesis Analysis

Decamethonium is synthesized through a series of chemical reactions involving quaternary ammonium salts. The synthesis typically involves:

  1. Starting Materials: The synthesis begins with the reaction of a suitable diamine with an alkyl halide, specifically using decane derivatives to form the central carbon chain.
  2. Quaternization: The diamine undergoes quaternization with methyl iodide or another methylating agent, resulting in the formation of the quaternary ammonium structure.
  3. Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain decamethonium bromide or chloride in its pure form.

Key parameters during synthesis include temperature control, reaction time, and the molar ratio of reactants to ensure high yield and purity .

Molecular Structure Analysis

The molecular structure of decamethonium consists of two quaternary nitrogen atoms connected by a linear chain of ten carbon atoms. This structure can be represented as follows:

  • IUPAC Name: N,N,N,N',N',N'-hexamethyl-1,10-decanediaminium
  • Structural Features:
    • Two positively charged nitrogen atoms (quaternary ammonium groups).
    • A ten-carbon aliphatic chain (decane) linking the nitrogen atoms.

The spatial arrangement allows for specific interactions with nicotinic acetylcholine receptors at the neuromuscular junction, contributing to its pharmacological effects .

Chemical Reactions Analysis

Decamethonium participates in several chemical reactions relevant to its function and stability:

  1. Hydrolysis: While resistant to rapid enzymatic degradation, decamethonium can undergo hydrolysis under certain conditions, leading to the formation of less active metabolites.
  2. Interaction with Receptors: It competes with acetylcholine at the neuromuscular junction, leading to sustained depolarization and subsequent muscle paralysis.
  3. Formation of Salts: Decamethonium can form various salts (e.g., bromide or chloride), which are crucial for its solubility and bioavailability in clinical applications .
Mechanism of Action

Decamethonium exerts its effects primarily through:

  • Binding to Nicotinic Acetylcholine Receptors: It binds to these receptors at the motor endplate, activating them and causing initial depolarization.
  • Sustained Depolarization: Unlike acetylcholine, which is rapidly degraded, decamethonium remains bound, preventing repolarization and making the muscle unresponsive to further stimulation by acetylcholine.
  • Resulting Paralysis: This mechanism leads to muscle paralysis essential for surgical procedures but does not induce unconsciousness or analgesia .
Physical and Chemical Properties Analysis

Decamethonium exhibits several notable physical and chemical properties:

Applications

Decamethonium has several applications primarily in medical settings:

  1. Anesthesia: Used as a neuromuscular blocker during surgical procedures to facilitate intubation and relaxation of skeletal muscles.
  2. Research Tool: Employed in experimental studies investigating neuromuscular transmission and muscle physiology.
  3. Pharmacological Studies: Its role as a model compound aids in understanding receptor interactions and drug development for neuromuscular disorders .

Despite its utility, decamethonium's clinical use has diminished due to the availability of newer agents with fewer side effects and better safety profiles. Its current applications are largely confined to research settings.

Introduction to Decamethonium in Neuromuscular Pharmacology

Decamethonium (C₁₆H₃₈N₂) is a bisquaternary ammonium compound that emerged as a pivotal synthetic neuromuscular blocking agent (NMBA) in the mid-20th century. As a depolarizing muscle relaxant, it mimics acetylcholine’s structure to bind and activate nicotinic acetylcholine receptors (nAChRs) at the motor endplate, inducing transient muscle fasciculations followed by paralysis due to persistent depolarization. Its development marked a significant shift from plant-derived curare alkaloids (e.g., d-tubocurarine) to rationally designed synthetic agents, bridging the gap between early neuromuscular pharmacology and modern anesthesiology [1] [9].

Historical Context and Discovery as a Depolarizing Agent

The discovery of decamethonium arose from systematic structure-activity relationship (SAR) studies of polymethylene bisquaternary ammonium compounds ("methonium series") in the 1940s. Researchers William Paton and Eleanor Zaimis at the UK National Institute of Medical Research investigated chain length-dependent effects*, noting that compounds with *10 methylene groups (decamethonium, C10) exhibited maximal neuromuscular blocking potency without significant autonomic effects. This work built upon earlier findings by Ing and Barlow, who synthesized bisquaternary salts with varying methylene bridges to optimize receptor affinity [1] [10].

Table 1: Key Methonium Compounds and Their Primary Actions

CompoundChain LengthDominant Pharmacological Action
Hexamethonium (C6)6 methyleneGanglionic blockade
Decamethonium (C10)10 methyleneNeuromuscular junction blockade
Succinylcholine2 (acetyl-derived)Depolarizing NMBA (clinical successor)

Decamethonium was first marketed in 1949 by Burroughs Wellcome & Co. under the brand Syncurine. Its clinical introduction followed the isolation of d-tubocurarine from curare (1942) and Griffith’s pioneering use of curare in anesthesia (1942). Unlike tubocurarine—a bulky, naturally derived nondepolarizing agent—decamethonium’s linear, flexible structure enabled selective binding to nAChRs at the neuromuscular junction (NMJ), avoiding significant histamine release or ganglion blockade [1] [8] [10].

Role in the Evolution of Neuromuscular Blocking Agents (NMBAs)

Decamethonium exemplified the transition from natural alkaloids to synthetic NMBAs with tailored pharmacokinetics. Its SAR insights catalyzed two critical advances:

  • Proof of Depolarizing Mechanism:Decamethonium’s initial depolarizing action (Phase I block) was distinct from tubocurarine’s competitive antagonism. By binding nAChRs, it generated endplate potentials too brief to sustain muscle contraction, leading to paralysis. Unlike acetylcholine, however, it resisted hydrolysis by acetylcholinesterase, prolonging depolarization [3] [6]. This mechanism validated Bernard’s 19th-century curare studies and Langley’s "receptive substance" theory [1] [5].

  • Template for Succinylcholine:Decamethonium’s rapid onset (1–2 minutes) and intermediate duration (20–30 minutes) addressed clinical needs unmet by long-acting agents like tubocurarine. However, limitations emerged:

  • Irreversibility: Unlike nondepolarizing agents, its block could not be reversed by acetylcholinesterase inhibitors (e.g., neostigmine) [3] [9].
  • Tachyphylaxis and Phase II Block: Prolonged infusion shifted its action from depolarizing to nondepolarizing block, complicating dosing [6] [9].These shortcomings spurred the development of succinylcholine (1951)—a diester analog of two acetylcholine molecules—which combined rapid onset with hydrolysis by plasma cholinesterase, enabling shorter duration [8] [10].

Table 2: Evolution of Early Clinical NMBAs

AgentTypeSourceOnsetDurationKey Limitation
d-TubocurarineNondepolarizingNatural (curare)Slow (4–5 min)Long (60–90 min)Histamine release, ganglion block
DecamethoniumDepolarizingSyntheticRapid (1–2 min)Intermediate (20–30 min)Irreversible, tachyphylaxis
SuccinylcholineDepolarizingSyntheticVery rapid (45 sec)Short (5–10 min)Hyperkalemia, malignant hyperthermia

Structurally, decamethonium’s decamethylene chain optimally spaced two quaternary ammonium heads at ~1.4 nm, mirroring the distance between nAChR anionic sites. This design principle informed later agents like rocuronium, where steric bulk modified duration and reversibility [2] [7]. Though withdrawn from clinical use by the 1980s due to unpredictable recovery and the rise of safer alternatives, decamethonium remains a research tool for studying nAChR desensitization and ion channel kinetics [2] [9].

Properties

CAS Number

156-74-1

Product Name

Decamethonium

IUPAC Name

trimethyl-[10-(trimethylazaniumyl)decyl]azanium

Molecular Formula

C16H38N2+2

Molecular Weight

258.49 g/mol

InChI

InChI=1S/C16H38N2/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6/h7-16H2,1-6H3/q+2

InChI Key

MTCUAOILFDZKCO-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Solubility

Substantial
7.04e-06 g/L

Synonyms

(DM)Br2
decamethonium
decamethonium bromide
decamethonium dibromide
decamethonium dichloride
decamethonium dihydroxide
decamethonium diiodide
decamethonium dipricrate
decamethonium iodide
decamethylenebis(trimethylammonium)bromide

Canonical SMILES

C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.